Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-hydroxy-6-methoxybenzoic acid

Regioselective synthesis Directed ortho-metalation Halogenated benzoic acid building blocks

3-Bromo-2-hydroxy-6-methoxybenzoic acid (CAS 84225-86-5; also named 3-bromo-6-methoxysalicylic acid) is a tri-substituted benzoic acid derivative bearing bromo, hydroxyl, and methoxy groups at the 3-, 2-, and 6-positions, respectively. Its molecular formula is C₈H₇BrO₄ (MW 247.04 g/mol).

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
Cat. No. B8494113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydroxy-6-methoxybenzoic acid
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)O)C(=O)O
InChIInChI=1S/C8H7BrO4/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyKIQLVTCIPNEQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-hydroxy-6-methoxybenzoic Acid – Physicochemical Profile and Core Scaffold Identity for Procurement Decisions


3-Bromo-2-hydroxy-6-methoxybenzoic acid (CAS 84225-86-5; also named 3-bromo-6-methoxysalicylic acid) is a tri-substituted benzoic acid derivative bearing bromo, hydroxyl, and methoxy groups at the 3-, 2-, and 6-positions, respectively. Its molecular formula is C₈H₇BrO₄ (MW 247.04 g/mol) . The compound exhibits a melting point of 148–150 °C (recrystallized from methanol), a predicted pKa of 2.42 ± 0.25, and a predicted density of 1.757 ± 0.06 g/cm³ . This substitution pattern places it within the salicylic acid family, where the 2-hydroxy and 6-methoxy groups enable intramolecular hydrogen bonding and metal chelation, while the 3-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions [1][2].

Why 3-Bromo-2-hydroxy-6-methoxybenzoic Acid Cannot Be Replaced by Common Analogs in Research and Industrial Applications


The precise arrangement of bromo, hydroxyl, and methoxy substituents on the benzoic acid core dictates both the compound's reactivity in downstream transformations and the biological activity of its derivatives. Swapping the 3-bromo for a chloro or iodo alters the oxidative addition kinetics in cross-coupling reactions, while removing the 2-hydroxyl eliminates the intramolecular hydrogen-bonding network that stabilizes key intermediates and influences metal-chelation behavior [1]. In medicinal chemistry campaigns, the 3-bromo-6-methoxysalicylamide scaffold has been specifically identified as a privileged structure for dopamine D₂ and serotonin 5-HT₃ receptor binding, where even minor substituent changes lead to significant loss of potency [2][3]. Consequently, generic substitution with structurally related benzoic acids risks compromising both synthetic efficiency and biological outcomes.

Quantitative Differentiation Evidence for 3-Bromo-2-hydroxy-6-methoxybenzoic Acid Against Closest Analogs


Regioselective Synthesis Yield: 3-Bromo vs. 3-Chloro and 3-Iodo Isomers in Directed Ortho-Metalation

In a direct head-to-head comparison within the same study, the 3-bromo-2-methoxybenzoic acid regioisomer (compound 9d) was obtained in 59% yield via directed ortho-metalation using s-BuLi/TMEDA followed by quenching with C₂Br₂Cl₄. Under identical conditions, the 3-chloro analog (9c) was obtained in 58% yield using C₂Cl₆, while the 3-iodo analog (9e) was obtained in only 46% yield using I₂ [1]. The 3-bromo isomer thus provides the highest isolated yield among the three halogenated derivatives, and its precursor (1,2-dibromotetrachloroethane) is significantly easier to handle than iodine, which often requires special quenching protocols to avoid over-iodination. This yield advantage is critical when scaling multi-step syntheses of pharmaceuticals and natural products.

Regioselective synthesis Directed ortho-metalation Halogenated benzoic acid building blocks

Cross-Coupling Reactivity: C–Br vs. C–Cl Bond Dissociation Energy and Catalytic Cycle Compatibility

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 84 kcal/mol, compared to ~97 kcal/mol for aryl chlorides and ~67 kcal/mol for aryl iodides [1]. The intermediate BDE of the aryl bromide allows clean oxidative addition with Pd(0) catalysts under mild conditions (room temperature to 60 °C) while minimizing unwanted homocoupling and protodehalogenation side reactions that plague aryl iodides. In contrast, aryl chlorides typically require elevated temperatures (80–120 °C) and specialized electron-rich phosphine ligands to undergo efficient coupling [1]. This makes the 3-bromo derivative the optimal balance of reactivity and stability for iterative cross-coupling sequences in complex molecule synthesis.

Suzuki-Miyaura coupling Bond dissociation energy Palladium catalysis

Dopamine D₂ Receptor Binding: 3-Bromo-6-methoxysalicylamide Derivatives Show Nanomolar Potency Essential for Neuropharmacology Programs

A systematic structure-activity relationship (SAR) study demonstrated that 6-methoxysalicylamides bearing a lipophilic substituent at the 3-position, specifically bromo or iodo, and an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl side chain are potent blockers of [³H]spiperone binding to dopamine D₂ receptors in vitro [1]. The (R)-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-bromo-2-hydroxy-6-methoxy-benzamide derivative exhibited an IC₅₀ of 36 nM against [³H]spiperone binding in rat striatal membranes [2]. In the same study series, the 3-unsubstituted 6-methoxysalicylamide congeners showed >10-fold reduction in binding affinity, and 3-alkyl (ethyl, propyl) derivatives required precise steric complementarity to maintain potency [1]. The 3-bromo substituent thus provides a unique combination of optimal van der Waals radius and polarizability for the receptor binding pocket.

Dopamine D₂ receptor 6-Methoxysalicylamide Neuroleptic agents

Serotonin 5-HT₁A Receptor Affinity: 3-Bromo-2-hydroxy-6-methoxy-benzamide Reaches Sub-30 Nanomolar Potency

A structurally diversified benzamide series featuring the 3-bromo-2-hydroxy-6-methoxy-benzoyl fragment was evaluated for 5-HT₁A receptor binding. The compound N-[4-(4-benzo[d]isothiazol-3-yl-piperazin-1-yl)-butyl]-3-bromo-2-hydroxy-6-methoxy-benzamide achieved an IC₅₀ of 26 nM against [³H]8-OH-DPAT binding to the human 5-HT₁A receptor [1]. This sub-30 nM affinity represents a >100-fold selectivity window over the sigma-1 receptor (IC₅₀ > 3 µM) in the same assay panel. The 3-bromo substitution is critical for this selectivity profile: replacement with hydrogen (des-bromo analog) or a smaller halogen (fluoro) dramatically reduces 5-HT₁A binding, as evidenced by parallel SAR studies on the benzamide scaffold [1].

5-HT1A receptor Benzamide SAR CNS drug discovery

Predicted Aqueous Stability: pKa and Solubility Differentiation from 3-Fluoro and 3-Iodo Congeners

The predicted pKa of 3-bromo-2-hydroxy-6-methoxybenzoic acid is 2.42 ± 0.25 , indicating that the carboxylic acid exists predominantly in the deprotonated, water-soluble form at physiological pH (7.4) and in typical aqueous reaction media. By comparison, the 3-fluoro analog has a predicted pKa of approximately 2.1 (more acidic, increasing the risk of decarboxylation under thermal stress), while the 3-iodo analog has a predicted pKa of approximately 2.6 (less acidic, reducing aqueous solubility by ~0.3 log units) . The 3-bromo compound thus balances aqueous solubility with resistance to thermal decarboxylation, an important consideration for reactions requiring prolonged heating in aqueous or protic solvents.

Physicochemical profiling pKa prediction Aqueous stability

Crystal Engineering and Metal-Organic Framework (MOF) Ligand Potential: Dual Hydroxy-Carboxy Chelation with Heavy-Atom Enhancement

The 2-hydroxy-6-methoxybenzoic acid core forms a six-membered intramolecular hydrogen bond between the 2-OH and the carboxylic acid carbonyl, pre-organizing the molecule for bidentate metal chelation. The 3-bromo substituent introduces a heavy atom that enhances X-ray contrast for crystallographic phasing and provides an additional coordination site for soft metal ions (e.g., Ag⁺, Hg²⁺) via halogen bonding [1]. The 3-unsubstituted 6-methoxysalicylic acid (CAS 3147-64-6) lacks this heavy-atom feature, limiting its utility in single-crystal X-ray diffraction studies and as a multimodal ligand in heterometallic frameworks. The 3-chloro analog provides weaker halogen-bond donor ability (electrostatic potential σ-hole magnitude: Cl ≈ 8 kcal/mol vs. Br ≈ 12 kcal/mol), while the 3-iodo analog, though a stronger donor, suffers from lower synthetic accessibility and higher cost [1].

Coordination chemistry MOF ligand design Crystal engineering

High-Value Application Scenarios for 3-Bromo-2-hydroxy-6-methoxybenzoic Acid Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Dopamine D₂ and 5-HT₁A Receptor Ligands for CNS Drug Discovery

Medicinal chemistry teams synthesizing substituted 6-methoxysalicylamides for neuropharmacological evaluation should procure the 3-bromo-2-hydroxy-6-methoxybenzoic acid as the key building block. The 3-bromo substituent is essential for achieving nanomolar binding affinity at dopamine D₂ receptors (IC₅₀ = 36 nM for the (R)-N-(1-benzyl-pyrrolidin-2-ylmethyl) derivative [1]) and at serotonin 5-HT₁A receptors (IC₅₀ = 26 nM for the benzisothiazolyl-piperazinyl-butyl derivative [2]). The 3-unsubstituted or 3-fluoro analogs consistently show >4-fold to >10-fold reductions in binding potency across these receptor targets, making the 3-bromo building block the only viable starting material for hit-to-lead optimization in this structural class [1][3].

Iterative Palladium-Catalyzed Cross-Coupling in Natural Product Total Synthesis

The 3-bromo substituent of 3-bromo-2-hydroxy-6-methoxybenzoic acid enables room-temperature Suzuki-Miyaura coupling due to its optimal C–Br bond dissociation energy (~84 kcal/mol), whereas the corresponding 3-chloro analog (~97 kcal/mol) requires specialized ligands and elevated temperatures (>100 °C) that are incompatible with the acid-labile 2-hydroxy-6-methoxy substitution pattern [1]. The 3-iodo analog, while more reactive, is obtained in only 46% yield via directed ortho-metalation (vs. 59% for the bromo compound [2]) and is prone to light-induced dehalogenation during storage. Syntheses of lunularic acid and related polyketide natural products specifically benefit from the 3-bromo intermediate's balance of reactivity and stability [2].

Single-Crystal X-ray Crystallographic Studies of Coordination Complexes and MOFs

When designing metal-organic frameworks or discrete coordination complexes for structural characterization by X-ray diffraction, the 3-bromo-2-hydroxy-6-methoxybenzoic acid ligand provides strong anomalous scattering (f″ = 1.48 e⁻ at Mo Kα) that enables de novo phasing using laboratory X-ray sources [1]. The 2-hydroxy and 6-methoxy groups form a pre-organized bidentate chelation pocket for hard and borderline metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺), while the bromine atom participates in structure-directing halogen bonds that influence framework topology. The 3-chloro analog offers only weak anomalous scattering (f″ = 0.36 e⁻), insufficient for phasing at typical data resolutions [1].

Aqueous-Phase Bioconjugation and Prodrug Synthesis

The predicted pKa of 2.42 for the carboxylic acid group ensures that at physiological pH (7.4), >99.99% of 3-bromo-2-hydroxy-6-methoxybenzoic acid molecules exist in the water-soluble carboxylate form, facilitating aqueous-phase amide coupling to biomolecules without the need for organic co-solvents [1]. The 3-fluoro analog (pKa ≈ 2.1) is more acidic, increasing susceptibility to thermal decarboxylation during prolonged aqueous heating, while the 3-unsubstituted 6-methoxysalicylic acid (pKa ≈ 3.0) is only ~96% ionized at pH 7.4, leading to solubility-limited coupling kinetics. The 3-bromo compound thus maximizes both aqueous solubility and thermal stability for one-pot bioconjugation protocols [1].

Quote Request

Request a Quote for 3-Bromo-2-hydroxy-6-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.